4-(Dichlorofluoromethylsulfonyl)aniline
Description
4-(Dichlorofluoromethylsulfonyl)aniline is a sulfonylaniline derivative characterized by a dichlorofluoromethylsulfonyl (-SO₂-CFCl₂) substituent attached to the para position of an aniline ring. The dichlorofluoromethyl group introduces steric bulk and electron-withdrawing effects, which may enhance thermal stability and reactivity in cross-coupling or pharmaceutical applications.
Properties
IUPAC Name |
4-[dichloro(fluoro)methyl]sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FNO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKPGYANDUEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Dichlorofluoromethylsulfonyl)aniline involves several steps. One common method includes the reaction of 4-nitroaniline with dichlorofluoromethane in the presence of a suitable catalyst. The reaction typically occurs under alkaline conditions, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrazine and water . This method is advantageous due to its high yield, low cost, and suitability for industrial production.
Chemical Reactions Analysis
4-(Dichlorofluoromethylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dichlorofluoromethylsulfonyl group can be replaced by other substituents.
Common Reagents and Conditions: Reagents such as hydrazine, sodium hydroxide, and various catalysts are commonly used in these reactions. Conditions typically involve alkaline environments and controlled temperatures.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, substituted anilines, and reduced amino compounds
Scientific Research Applications
4-(Dichlorofluoromethylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dichlorofluoromethylsulfonyl)aniline involves its interaction with specific molecular targets. The dichlorofluoromethylsulfonyl group can form strong bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, making the compound a potential candidate for pharmaceutical applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-(Dichlorofluoromethylsulfonyl)aniline with structurally related sulfonylanilines:
| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) | Key Properties |
|---|---|---|---|---|
| 4-(Dichlorofluoromethylsulfonyl)aniline | C₇H₅Cl₂FNO₂S | 268.09 (calc.) | -SO₂-CFCl₂ | High lipophilicity, electron-withdrawing |
| 4-((4-Chlorophenyl)sulfonyl)aniline | C₁₂H₁₀ClNO₂S | 267.73 | -SO₂-C₆H₄-Cl (para) | Crystalline solid, moderate solubility |
| 4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]aniline | C₁₃H₉ClF₃NO₂S | 335.73 | -SO₂-C₆H₃-Cl-CF₃ (para/meta) | High density (1.488 g/cm³), acidic (pKa ~0.62) |
| 4-(2-Chloroethylsulfonyl)aniline | C₈H₁₀ClNO₂S | 219.69 | -SO₂-CH₂CH₂Cl | Lower molecular weight, flexible chain |
| 4-(Morpholinosulfonyl)aniline | C₁₀H₁₄N₂O₃S | 254.29 | -SO₂-morpholine | Enhanced polarity, water solubility |
Key Observations:
- Electron-Withdrawing Effects: The dichlorofluoromethyl and trifluoromethyl groups (e.g., in 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline ) significantly increase acidity (pKa ~0.62) compared to non-fluorinated analogues.
- Lipophilicity : Fluorinated and chlorinated substituents (e.g., -CFCl₂, -CF₃) enhance lipophilicity, making these compounds suitable for membrane penetration in pharmaceuticals .
- Solubility: Morpholine-containing derivatives (e.g., 4-(Morpholinosulfonyl)aniline ) exhibit improved aqueous solubility due to the polar heterocyclic ring.
Reactivity Trends:
- Nucleophilic Substitution : Chloro and fluoro substituents activate the sulfonyl group for displacement reactions, useful in drug intermediate synthesis .
- Hydrogen Bonding: Crystal structures (e.g., 4-[(4-Aminophenyl)sulfonyl]aniline ) reveal intermolecular N-H···O hydrogen bonds, stabilizing the solid state and influencing melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
